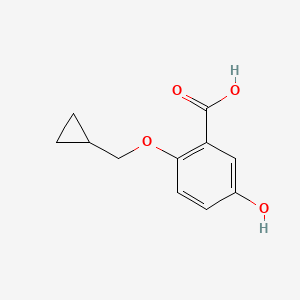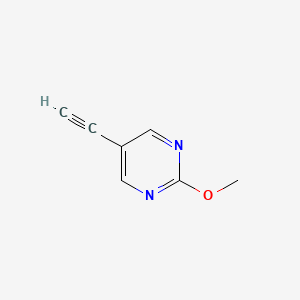
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid
Overview
Description
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CMHB) is an organic compound that is commonly used in scientific research. It is a derivative of benzoic acid and is characterized by its cyclopropylmethoxy group. CMHB is a useful compound for a variety of applications, including synthesis, biochemical and physiological research, and lab experiments.
Scientific Research Applications
Structural Requirements for Cyclo-Oxygenase Inhibition
Research has explored the structural requirements necessary for preventing the inactivation of platelet cyclo-oxygenase by aspirin and arachidonate, using analogs of 2-hydroxybenzoic acid (salicylic acid). This study highlights the interaction of these compounds with cyclo-oxygenase sites, demonstrating the importance of the hydroxyl group and other structural features for their inhibitory efficacy on thromboxane A2 generation from arachidonic acid (Rotilio et al., 1984).
Analytical Chemistry Applications
2,5-Dihydroxybenzoic acid (DHB), an analog, is commonly used as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF) for the analysis of oligosaccharides and glycopeptides. This demonstrates the utility of hydroxybenzoic acid derivatives in enhancing the sensitivity and specificity of analytical methods for biomolecular identification and quantification (Papac et al., 1996).
Environmental Phenols Detection
A study developed a sensitive method to measure environmental phenols, including parabens (esters of p-hydroxybenzoic acid) in human milk, illustrating the environmental and health monitoring applications of these compounds. This research underscores the importance of detecting such compounds for assessing exposure and potential health risks (Ye et al., 2008).
Stability and Reactivity of Cyclopolic Acid Compounds
Investigations into the stability and reactivity of cyclopolic acid compounds and their derivatives using semi-empirical methods provide insight into the chemical behavior of these substances, which is crucial for their application in various scientific and industrial processes (Arsyad et al., 2021).
Photodegradation of Parabens
Studies on the photodegradation of parabens, which are derivatives of hydroxybenzoic acid, in aquatic environments help understand their environmental fate and the efficiency of water treatment processes in removing these widespread contaminants (Gmurek et al., 2015).
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCPCLHHGMAAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)

![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)




